molecular formula C19H21N5O3S B2819106 5,6-dimethyl-3-(2-oxo-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1448123-83-8

5,6-dimethyl-3-(2-oxo-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2819106
CAS No.: 1448123-83-8
M. Wt: 399.47
InChI Key: VSJSCXXKZFHXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidin-4(3H)-one derivative with a 5,6-dimethyl substitution on the pyrimidine core. At the 3-position, it features a 2-oxoethyl group linked to a piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole moiety bearing a thiophen-3-yl group. The structural complexity integrates multiple heterocyclic systems (pyrimidinone, piperidine, oxadiazole, and thiophene), which are commonly associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-13(2)20-11-24(19(12)26)9-16(25)23-6-3-14(4-7-23)17-21-22-18(27-17)15-5-8-28-10-15/h5,8,10-11,14H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJSCXXKZFHXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(2-oxo-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: Starting from a suitable pyrimidine precursor, methylation reactions can introduce the 5,6-dimethyl groups.

    Introduction of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions where a piperidine derivative is attached to the pyrimidinone core.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.

    Attachment of the Thiophene Ring: The thiophene ring is typically introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s structure suggests potential pharmacological applications. It could be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5,6-dimethyl-3-(2-oxo-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogs are pyrido[3,4-d]pyrimidin-4(3H)-one derivatives with piperidine-linked substituents. Key differences lie in the heterocyclic substituents and their positions:

Compound Core Structure Piperidine Substituent Key Functional Groups Synthetic Yield
Target Compound Pyrimidin-4(3H)-one 4-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl) Thiophene, oxadiazole, dimethyl pyrimidinone Not reported
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(3,4-Dichlorobenzyl) Dichlorophenyl, pyrazole 43%
8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(2,4-Difluorophenyl) Difluorophenyl, pyrazole 42%
8-(4-(2-(4-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 4-((5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl) Cyclopropyl oxadiazole, pyrazole Not reported

Pharmacological and Physicochemical Properties

  • Bioactivity: The dichlorophenyl and difluorophenyl analogs (e.g., ) exhibit cell activity, likely due to enhanced lipophilicity and receptor binding via halogen interactions.
  • Synthetic Yields : Yields for analogs range from 16% (e.g., ) to 43% (), highlighting challenges in optimizing multi-step syntheses involving reductive amination or deprotection steps.
  • Physicochemical Traits : Crystalline derivatives (e.g., ) with high melting points suggest that the target compound may also exhibit low solubility, necessitating formulation adjustments for bioavailability.

Key Structural Advantages of the Target Compound

  • The thiophene moiety may enhance metabolic stability compared to halogenated phenyl groups .
  • The 5,6-dimethyl substitution on the pyrimidinone core could reduce steric hindrance compared to bulkier pyrido[3,4-d]pyrimidinones (e.g., ).

Biological Activity

5,6-Dimethyl-3-(2-oxo-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with various functional groups, including a thiophene ring and an oxadiazole moiety. The molecular formula is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 413.49 g/mol. Its unique structure suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole derivatives. For instance, similar compounds have demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. . The mechanism of action is thought to involve interference with bacterial biofilm formation and gene transcription related to virulence factors.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5,6-Dimethyl CompoundStaphylococcus aureus32 µg/mL
Oxadiazole DerivativeE. coli16 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. For instance, studies involving L929 mouse fibroblast cells indicated that certain derivatives exhibited low cytotoxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index .

Cell LineConcentration (µM)Viability (%)
L92910098
A54950110

The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. Research indicates that similar compounds activate apoptotic pathways through the upregulation of p53 and caspase-3 cleavage in cancer cell lines such as MCF-7 . Molecular docking studies suggest that the compound may bind effectively to target proteins involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of several oxadiazole derivatives, including this compound, against resistant bacterial strains. Results showed that it outperformed conventional antibiotics like ciprofloxacin in inhibiting bacterial growth.
  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that the compound could significantly reduce cell viability at specific concentrations while sparing normal cells from cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves multistep heterocyclic chemistry. Key steps include:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiophene-3-carbohydrazide with appropriate carbonyl derivatives under reflux conditions .
  • Step 2 : Piperidine functionalization via nucleophilic substitution or coupling reactions, ensuring regioselectivity at the 4-position .
  • Step 3 : Pyrimidinone core assembly using ethyl 6-methylpyrimidin-4(3H)-one intermediates, with careful control of methyl group positioning to avoid steric hindrance .
    • Optimization : Reaction efficiency improves with catalysts like Pd/C for coupling steps and microwave-assisted synthesis to reduce side products .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., methyl groups at C5/C6, oxadiazole-thiophene linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as kinases or GPCRs, focusing on the oxadiazole and thiophene moieties as potential binding motifs .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KdK_d) for validated targets .
  • In Vitro Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability, using liver microsomes and LC-MS for metabolite identification .

Q. How can conflicting data on the compound’s solubility and stability be resolved?

  • Methodological Solutions :

  • Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO:PBS mixtures) to identify optimal conditions .
  • Stability : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products. Employ lyophilization for long-term storage .

Q. What are the best practices for evaluating its pharmacokinetic (PK) properties in preclinical models?

  • Protocol :

  • In Vivo PK : Administer via intravenous/oral routes in rodents, with serial blood sampling. Use LC-MS/MS to measure plasma concentrations and calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Tissue Distribution : Radiolabel the compound (14C^{14} \text{C}) to track accumulation in organs like liver or brain .

Q. How to address discrepancies in reported bioactivity across different cell lines?

  • Analysis Framework :

  • Cell Line Validation : Ensure consistency in passage number, culture conditions, and genetic background (e.g., p53 status in cancer cells) .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify pathway-specific responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.